molecular formula C9H17N3O B15276663 2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol

2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B15276663
M. Wt: 183.25 g/mol
InChI Key: SDVWDGUCWVDHDE-UHFFFAOYSA-N
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Description

2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrimidine with an appropriate imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is unique due to its specific imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-(2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C9H17N3O/c1-7-5-12-6-8(2-3-13)4-10-9(12)11-7/h7-8,13H,2-6H2,1H3,(H,10,11)

InChI Key

SDVWDGUCWVDHDE-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CC(CN=C2N1)CCO

Origin of Product

United States

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